molecular formula C23H30N4O5S B2900491 N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-01-9

N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2900491
CAS No.: 898451-01-9
M. Wt: 474.58
InChI Key: OUASYEVHBPKCEV-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a structurally complex molecule featuring a cyclopenta[d]pyrimidinone core fused with a thioacetamide linker and substituted with a 3,5-dimethoxyphenyl group and a morpholinoethyl side chain. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs highlight its relevance in drug discovery contexts, such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5S/c1-30-17-12-16(13-18(14-17)31-2)24-21(28)15-33-22-19-4-3-5-20(19)27(23(29)25-22)7-6-26-8-10-32-11-9-26/h12-14H,3-11,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUASYEVHBPKCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s cyclopenta[d]pyrimidinone core differs from thiazolo-pyrimidines (11a, 11b) and thieno-pyrimidines (24). For example, the thieno group in compound 24 may enhance π-stacking interactions compared to the morpholinoethyl group in the target compound .

Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound likely improves solubility via methoxy groups, whereas nitrile substituents in 11a/b may increase polarity but reduce metabolic stability .

Synthesis Yields: Most analogs exhibit moderate yields (53–68%), suggesting challenges in cyclization or substitution steps. The target compound’s synthesis may require optimized conditions for the morpholinoethyl incorporation .

Spectral and Structural Analysis

  • IR Spectroscopy : The target compound’s thioacetamide group is expected to show a C=S stretch (~1,100–1,250 cm⁻¹), absent in nitrile-containing analogs like 11a/b .
  • NMR Profiling: The morpholinoethyl group in the target compound would produce distinct multiplets (δ 2.5–3.5 ppm for CH₂ and morpholine protons), contrasting with the aromatic environments of 11a/b or the thieno protons in compound 24 . Chemical shift disparities in regions analogous to "Region A/B" (as described in ) could help localize substituent effects in the target compound .

Functional Implications

  • Pharmacological Potential: Compounds with cyclopenta-pyrimidine cores (e.g., 24) are reported in kinase inhibitor studies, suggesting the target compound may share similar mechanisms .
  • Reactivity : The thioacetamide linkage in the target compound may confer greater nucleophilic susceptibility compared to the nitrile groups in 11a/b, influencing prodrug design or metabolic pathways .

Preparation Methods

Cyclocondensation of Cyclopentanone and Thiourea

The cyclopenta[d]pyrimidinone scaffold is constructed through a Biginelli-like reaction. A mixture of cyclopentanone (1.0 equiv), thiourea (1.5 equiv), and an aldehyde derivative (1.0 equiv) undergoes fusion at 80°C in glacial acetic acid, catalyzed by zinc chloride. This yields 4-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine, which is subsequently oxidized to the 2-oxo derivative using hydrogen peroxide or hydrolyzed under basic conditions.

Representative Procedure :
Cyclopentanone (5.0 g, 50 mmol), thiourea (5.7 g, 75 mmol), and zinc chloride (0.7 g, 5 mmol) are heated in glacial acetic acid (10 mL) at 80°C for 4 hours. The product precipitates upon cooling, yielding 4-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine (6.2 g, 85%).

Thiolation at the C4 Position

Nucleophilic Substitution with Sodium Hydrosulfide

The chloro group at C4 is replaced with a thiol via treatment with NaSH (1.5 equiv) in ethanol/water (3:1) at 70°C for 3 hours. The resulting thiol intermediate is critical for subsequent alkylation.

Procedure :
1-(2-Morpholinoethyl)-4-chloro-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine (3.0 g, 9.2 mmol) is refluxed with NaSH (0.9 g, 13.8 mmol) in ethanol/water (40 mL). The product, 4-mercapto-1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine, is obtained as a pale-yellow solid (2.6 g, 89%).

Formation of the Thioacetamide Linkage

Alkylation with Bromoacetic Acid Ethyl Ester

The thiol intermediate undergoes alkylation with ethyl bromoacetate (1.2 equiv) in acetone using K₂CO₃ (2.0 equiv) as a base. This step introduces the acetic acid ethyl ester moiety.

Reaction Details :
4-Mercapto-1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine (2.5 g, 7.6 mmol) is stirred with ethyl bromoacetate (1.5 g, 9.1 mmol) and K₂CO₃ (2.1 g, 15.2 mmol) in acetone (25 mL) for 6 hours. Ethyl 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetate is isolated (2.8 g, 86%).

Hydrolysis to Carboxylic Acid

The ethyl ester is saponified using aqueous NaOH (2.0 equiv) in isopropanol/water (1:2) at 70°C for 3 hours. Acidification with HCl precipitates the carboxylic acid.

Yield and Purity :
Hydrolysis of the ester (2.5 g, 5.8 mmol) with NaOH (0.46 g, 11.6 mmol) affords 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetic acid (2.0 g, 89.6%) with >99% HPLC purity.

Amide Coupling with 3,5-Dimethoxyaniline

The carboxylic acid is activated with thionyl chloride (1.2 equiv) in dichloromethane, followed by reaction with 3,5-dimethoxyaniline (1.1 equiv) in the presence of triethylamine.

Final Step :
2-((1-(2-Morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetic acid (1.5 g, 3.7 mmol) is treated with SOCl₂ (0.44 mL, 6.0 mmol) in DCM (15 mL). The acyl chloride is coupled with 3,5-dimethoxyaniline (0.68 g, 4.0 mmol) and Et₃N (1.0 mL) to yield the title compound (1.4 g, 76%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.98–2.05 (m, 2H, cyclopentyl), 2.58–2.65 (t, 2H, J = 7.2 Hz, cyclopentyl), 2.80–2.88 (m, 4H, morpholine), 3.45–3.52 (m, 4H, morpholine), 3.75 (s, 6H, OCH₃), 4.42 (s, 2H, SCH₂), 6.15 (s, 2H, ArH), 6.98 (s, 1H, ArH), 10.12 (s, 1H, NH).
  • MS (ESI) : m/z 503.2 [M+H]⁺.

Q & A

Q. What are the standard synthetic protocols for this compound, and how can purity be ensured?

The synthesis involves a multi-step process under controlled conditions. Key steps include:

  • Alkylation : Reacting thiopyrimidinone intermediates with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Inert atmosphere : Nitrogen/argon to prevent oxidation of thioether groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to isolate the product .
  • Purity validation : HPLC (>95% purity) and 1H/13C NMR to confirm structural integrity .

Q. Which spectroscopic methods are most reliable for structural characterization?

  • 1H/13C NMR : Assign peaks for critical groups (e.g., morpholinoethyl δ ~2.5–3.5 ppm, thioacetamide δ ~4.1–4.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected within 0.001 Da accuracy) .
  • Elemental analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

Q. How do structural features influence the compound’s reactivity?

  • Thioether linkage : Susceptible to oxidation; requires inert conditions during synthesis .
  • Morpholinoethyl group : Enhances solubility and potential for hydrogen bonding with biological targets .
  • 3,5-Dimethoxyphenyl moiety : Electron-donating groups stabilize the acetamide backbone, affecting electronic properties and binding affinity .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Test 50–100°C ranges to balance reaction rate and byproduct formation .
  • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate) for intermediate stability .
  • Molar ratios : Optimize sodium methylate excess (2.6–2.8-fold) to drive alkylation efficiency . Statistical models (e.g., response surface methodology) identify optimal conditions, reducing trial runs by 30–40% .

Q. How to resolve contradictions in biological activity data across studies?

  • Purity reassessment : Verify compound integrity via LC-MS and elemental analysis to rule out degradation .
  • Orthogonal assays : Compare enzyme inhibition (e.g., IC50) in vitro with cell-based viability assays to confirm target specificity .
  • Computational validation : Perform molecular docking to assess binding mode consistency across structural analogs .

Q. What methodologies elucidate interactions with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., cyclin-dependent kinases) using AutoDock Vina; validate with mutagenesis studies .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for receptor-ligand interactions .
  • Metabolic stability assays : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Q. How to design derivatives for enhanced pharmacological properties?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace morpholinoethyl with piperazinyl) to alter lipophilicity (logP) and bioavailability .
  • Bioisosteric replacement : Substitute the thioether with selenoether to improve redox stability .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors using Schrödinger Suite .

Q. How to perform comparative analysis with structurally similar compounds?

  • Structural overlays : Use PyMOL to align core scaffolds (e.g., cyclopenta[d]pyrimidine vs. thieno[3,2-d]pyrimidine) and identify conserved binding motifs .
  • Biological profiling : Compare IC50 values against kinases (e.g., EGFR, VEGFR) to correlate substituent effects with potency .
  • Thermodynamic solubility : Measure in PBS (pH 7.4) and simulate gastrointestinal absorption using Caco-2 cell models .

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